![molecular formula C13H10O3 B070583 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 171047-01-1](/img/structure/B70583.png)
3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Properties
3-(3-hydroxyphenyl)benzoic Acid, like other hydroxybenzoic acids, has been studied for its antioxidant properties . The antioxidant properties of these compounds were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .
Anticancer and Antitumor Activities
Research has shown that hydroxybenzoic acids have potential anticancer and antitumor activities . These compounds can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death that occurs when cells are damaged or no longer needed.
Anti-diabetic Properties
Hydroxybenzoic acids have been found to have anti-diabetic properties . They can help regulate blood sugar levels and improve insulin sensitivity, making them potentially useful in the treatment of diabetes.
Anti-inflammatory Properties
These compounds also have anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in the treatment of conditions such as arthritis and inflammatory bowel disease.
Antimicrobial Properties
Hydroxybenzoic acids have been found to have antimicrobial properties . They can inhibit the growth of certain bacteria and fungi, making them potentially useful in the treatment of infections.
Anticholesterolemic Properties
Research has shown that hydroxybenzoic acids can help lower cholesterol levels . This makes them potentially useful in the prevention and treatment of heart disease.
Antimutagenic Properties
Hydroxybenzoic acids have been found to have antimutagenic properties . They can help protect the body’s cells from mutations that can lead to cancer.
Mécanisme D'action
Target of Action
3-(3-Hydroxyphenyl)benzoic Acid, also known as 3’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid, is a type of phenolic acid, which are important natural phenolic compounds present in high concentrations in various foods .
Mode of Action
Phenolic acids are known to exert their effects through various mechanisms, such as scavenging free radicals, chelating metal ions, and modulating enzymatic activities . They can interact with their targets and cause changes in cellular functions, leading to their wide range of biological activities .
Biochemical Pathways
The biosynthesis of simple phenolic acids like 3-(3-Hydroxyphenyl)benzoic Acid in plants is derived from cinnamic acid, which occurs with the participation of shikimate and phenylpropanoid pathways . Four intermediates of the shikimate pathway are used in the synthesis of benzoic acids, namely 3-dehydroquinate, 3-dehydroshikimate, shikimate, and chorismate . In all cases, the carboxyl group of these intermediates is retained in the benzoic acid formed .
Pharmacokinetics
It is known that the bioavailability of phenolic acids depends on their presence in food matrices, which is also affected by food processing . They undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds .
Result of Action
Phenolic acids are known to exert a wide range of biological activities, including antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of 3-(3-Hydroxyphenyl)benzoic Acid can be influenced by various environmental factors. For instance, the bioavailability and metabolism of phenolic acids can be affected by factors such as diet, gut microbiota, and individual genetic variations
Propriétés
IUPAC Name |
3-(3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFCUBMVYRSJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374731 | |
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171047-01-1 | |
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 171047-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

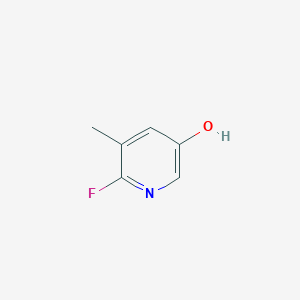
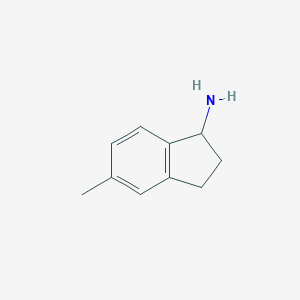
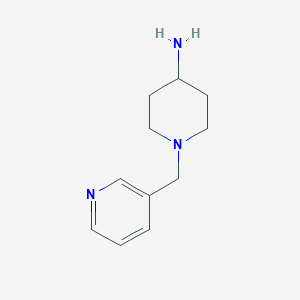
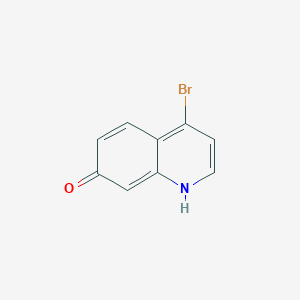
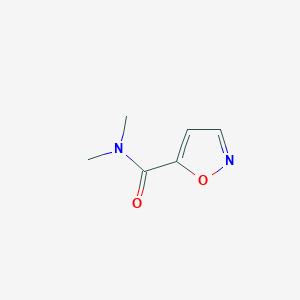




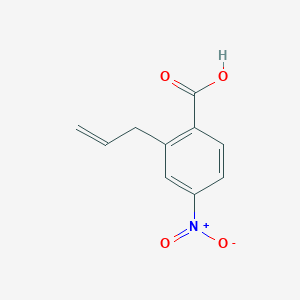
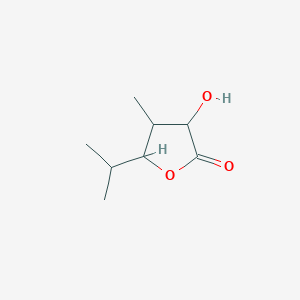

![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
